molecular formula C23H35Cl2N3O B608668 LTX-401 HCl CAS No. 1398051-86-9

LTX-401 HCl

Cat. No.: B608668
CAS No.: 1398051-86-9
M. Wt: 440.45
InChI Key: GYDPAWIYVHOSOJ-UHFFFAOYSA-N
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Description

LTX-401 hydrochloride is a novel oncolytic compound designed for the local treatment of solid tumors. It is known for its ability to induce necrotic cell death and stimulate antitumor immune responses. This compound has shown promising results in preclinical studies, particularly in the treatment of hepatocellular carcinoma .

Scientific Research Applications

LTX-401 hydrochloride has been extensively studied for its potential in cancer therapy. Its primary application is in the local treatment of solid tumors, where it induces necrotic cell death and stimulates antitumor immune responses. The compound has shown efficacy in preclinical models of hepatocellular carcinoma, leading to complete tumor regression in the majority of treated animals . Additionally, LTX-401 hydrochloride has been investigated for its ability to induce immune-mediated abscopal responses, affecting the growth of distal tumor deposits .

Mechanism of Action

LTX-401 HCl selectively destroys the structure of the Golgi apparatus . It induces necrotic cell death followed by the release of immunogenic cell death mediators such as high-mobility group box 1 protein, ATP, and cytochrome c .

Future Directions

LTX-401 HCl is currently in pre-clinical development and is expected to be ready for a Phase I clinical trial . It has shown promising results in inducing antitumor immune responses in experimental hepatocellular carcinoma . A second clinical study on LTX-401 has been initiated, with preliminary data showing very encouraging results .

Preparation Methods

The synthesis of LTX-401 hydrochloride involves the use of amphipathic β(2,2)-amino acid derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is designed to affect the integrity of cancer cell membranes, leading to rapid cell death .

Chemical Reactions Analysis

LTX-401 hydrochloride undergoes several types of chemical reactions, primarily focusing on its interaction with biological membranes. The compound induces necrotic cell death followed by the release of immunogenic cell death mediators such as high-mobility group box 1 protein, ATP, and cytochrome c . These reactions are crucial for its oncolytic and immunogenic properties.

Comparison with Similar Compounds

LTX-401 hydrochloride is similar to other oncolytic compounds such as LTX-315. Both compounds are designed to induce immunogenic cell death and stimulate antitumor immune responses . LTX-401 hydrochloride has been shown to be less toxic than other similar compounds like DTT-205 and DTT-304 . This makes it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDPAWIYVHOSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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